Decanoic acid, 2-amino-8-oxo-, (2S)-
Description
Decanoic acid, 2-amino-8-oxo-, (2S)- (CAS registry number: Not explicitly provided in evidence) is a modified medium-chain fatty acid (MCFA) derivative with a 10-carbon backbone. Its molecular formula is C₁₀H₁₇NO₄, featuring an amino group at position 2, a ketone (oxo) group at position 8, and a stereocenter at the second carbon (S-configuration) .
Properties
CAS No. |
375858-14-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2S)-2-amino-8-oxodecanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-8(12)6-4-3-5-7-9(11)10(13)14/h9H,2-7,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
OUGZJFOMQFQKAD-VIFPVBQESA-N |
Isomeric SMILES |
CCC(=O)CCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Schöllkopf Chiral Auxiliary
The Schöllkopf bislactim ether methodology remains a cornerstone for synthesizing enantiomerically pure Aoda. This approach exploits the chiral induction of the bislactim ether auxiliary to achieve high diastereoselectivity during alkylation. Key steps include:
- Anion Generation : Treatment of the Schöllkopf auxiliary with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion, which undergoes alkylation with 6-bromohexanamide derivatives.
- Alkylation : Reaction with 6-bromo-N-(tert-butoxy)hexanamide introduces the eight-carbon backbone, forming a diastereomeric mixture. Thermodynamic control under basic conditions (NaOMe/MeOH) favors the desired (S)-configured product.
- Hydrolysis : Acidic hydrolysis of the bislactim ether yields the methyl ester of Aoda, which is subsequently saponified to the free acid.
This method achieves yields exceeding 70% with diastereoselectivity ratios up to 94:6, making it suitable for gram-scale production.
Solid-Phase Peptide Synthesis (SPPS) Compatibility
Recent advances integrate Aoda into peptidomimetics using Fmoc-protected derivatives. The Fmoc strategy ensures compatibility with standard SPPS protocols, enabling direct incorporation into peptide chains. Critical modifications include:
- Electrophile Design : Alkylation of nickel-glycine Schiff base complexes with 6-bromo-N-(tert-butoxy)hexanamide under optimized base conditions (3 equiv LDA) achieves 57% yield and 94:6 diastereoselectivity.
- Deprotection : Sequential removal of tert-butoxy and Fmoc groups under mild acidic conditions preserves the keto functionality at the 8-position.
Detailed Synthetic Procedures
Schöllkopf Auxiliary Route
Reagents :
- Schöllkopf bislactim ether
- LDA, 6-bromohexanamide derivatives, NaOMe/MeOH
Procedure :
- Anion Formation : Cool the bislactim ether (−78°C, THF), add LDA (1.1 equiv), and stir for 30 min.
- Alkylation : Introduce 6-bromo-N-(tert-butoxy)hexanamide (1.2 equiv), warm to −20°C, and quench with NH₄Cl after 2 h.
- Hydrolysis : Reflux the alkylated product in 6M HCl/THF (1:1) for 12 h, neutralize with NaOH, and purify via recrystallization.
Fmoc-Based Alkylation Method
Reagents :
- (S)-Ni-Gly-2FBPB complex, 6-bromo-N-(tert-butoxy)hexanamide, LDA
Procedure :
- Complex Preparation : Generate the nickel-glycine Schiff base in THF at 0°C.
- Alkylation : Add LDA (3 equiv) and electrophile (1.5 equiv), stir at −78°C for 4 h, and isolate via column chromatography.
- Ester Hydrolysis : Treat with TFA/H₂O (95:5) to remove protecting groups, yielding Aoda.
Yield : 57% (optimized to 68% with excess base).
Optimization and Scalability
Diastereoselectivity Enhancement
Solvent and Temperature Effects
- THF vs. Et₂O : THF enhances anion stabilization, reducing side reactions during alkylation.
- Low-Temperature Quenching : Quenching at −78°C minimizes epimerization at the α-carbon.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-8-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
(2S)-2-amino-8-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-8-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related molecules:
Functional Differences and Implications
Oxo vs. Hydroxyl Groups: The oxo group in the target compound reduces polarity compared to the hydroxyl group in (2S)-2-amino-8-hydroxydecanoic acid. This difference may influence membrane permeability and interaction with hydrophobic targets . Hydroxyl-containing analogs are more likely to participate in hydrogen bonding, affecting solubility and protein interactions.
Epoxy Group Addition: The epoxy group in 2-amino-9,10-epoxy-8-oxodecanoic acid introduces a strained three-membered ring, increasing chemical reactivity. This could make the compound a candidate for covalent binding or degradation under specific conditions .
Amino Group Role: The amino group at position 2 is common in all listed analogs. In decanoic acid derivatives, this group may facilitate interactions with enzymes or receptors, such as AMPA receptors in neurological contexts .
Decanoic Acid and Its Derivatives
- Decanoic Acid (C10:0): Exhibits metabolic benefits, including improved insulin sensitivity and coronary artery disease risk reduction . Shows anticancer properties by downregulating HGF/c-Met signaling in liver cancer . Inhibits AMPA receptors, contributing to seizure control .
- 2-Amino-8-Oxo Derivatives: The addition of an amino and oxo group may alter metabolic pathways. For example, the ketone group could reduce β-oxidation efficiency compared to the parent decanoic acid. Potential neurological effects are hypothesized due to structural similarity to other bioactive amino acids .
Chain Length and Functional Group Effects
- Octanoic Acid (C8:0): Shorter chain length (C8) correlates with increased bone trabecular separation compared to decanoic acid (C10), highlighting chain-length-dependent biological effects . Induces oxidative stress in yeast at lower concentrations than decanoic acid .
- Hydroxy and Dicarboxylic Derivatives: 10-Hydroxydecanoic acid (10-HDA) and decanedioic acid (C10 dicarboxylic acid) are studied for their roles in sebacic acid production and antibacterial activity .
Q & A
Basic Research Questions
What are the primary synthetic routes and characterization methods for medium-chain fatty acids like decanoic acid derivatives?
Answer:
- Synthesis:
- Industrial synthesis involves oxidation of decanal (a 10-carbon aldehyde) or hydroformylation of 1-nonene . For derivatives like 2-amino-8-oxodecanoic acid, enzymatic or chemo-enzymatic routes may be employed to introduce functional groups (e.g., amino and oxo groups) at specific positions .
- Stereochemical control (e.g., (2S)-configuration) requires chiral catalysts or resolution techniques, such as asymmetric hydrogenation or enzymatic kinetic resolution .
- Characterization:
How does decanoic acid interact with biological membranes, and what experimental models are used to study this?
Answer:
- Mechanism: Decanoic acid integrates into lipid bilayers, altering membrane fluidity and ion channel activity. Its amphiphilic nature disrupts phospholipid packing, affecting transmembrane signaling .
- Models:
- Electrochemical impedance spectroscopy measures changes in membrane capacitance and resistance in artificial lipid bilayers .
- Fluorescence anisotropy quantifies membrane fluidity in cell cultures (e.g., neuronal or microbial membranes) .
- In vivo models (e.g., zebrafish or C. elegans) assess behavioral or metabolic effects of membrane perturbation .
Advanced Research Questions
How can decanoic acid derivatives modulate PPARγ activity, and what are the implications for metabolic disease research?
Answer:
- Mechanism: Decanoic acid binds PPARγ at a novel site, partially stabilizing the AF-2 helix without inducing adipogenesis. This partial agonism improves glucose sensitivity and lipid profiles without weight gain in diabetic models .
- Methodology:
- X-ray crystallography reveals ligand-binding domain interactions (e.g., DA-PPARγ co-crystal structures) .
- In vivo studies use PPARγ knockout mice or human iPSC-derived adipocytes to validate effects on insulin signaling .
- Transcriptomics identify downstream targets (e.g., FABP4, ADIPOQ) regulated by decanoic acid .
What experimental approaches resolve contradictions in decanoic acid’s role in mTORC1 signaling under ketogenic vs. non-ketogenic conditions?
Answer:
- Contradiction: Decanoic acid reduces mTORC1 activity independently of glucose/insulin levels, conflicting with traditional ketogenic diet mechanisms .
- Approaches:
- Genetic models (e.g., Dictyostelium or TSC patient-derived astrocytes) isolate mTORC1 effects from metabolic confounding factors .
- Phosphoproteomics track phosphorylation of mTORC1 targets (e.g., 4E-BP1) under controlled glucose/insulin conditions .
- DSF assays validate direct interactions between decanoic acid and regulatory proteins (e.g., p97/VCP ATPase) .
How does decanoic acid enhance catalytic performance in metal-organic frameworks (MOFs), and what industrial applications does this enable?
Answer:
- Role in MOFs: Decanoic acid acts as a modulator in UiO-66-NO2 synthesis, increasing hydrophobicity and Lewis acidity. This optimizes glucose-to-HMF conversion in biorefineries .
- Methods:
What mechanisms underlie microbial resistance to decanoic acid, and how can transcriptomics inform strain engineering?
Answer:
- Resistance Pathways:
- Methodology:
How can β-lactoglobulin (BLG) be engineered as a delivery system for decanoic acid derivatives?
Answer:
- Interaction Mechanism: BLG binds decanoic acid via hydrophobic pockets, enabling pH-dependent release. Structural analysis shows conformational changes in BLG upon ligand binding .
- Methods:
Data Contradiction Analysis
How do conflicting findings on decanoic acid’s neuroprotective effects inform experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
